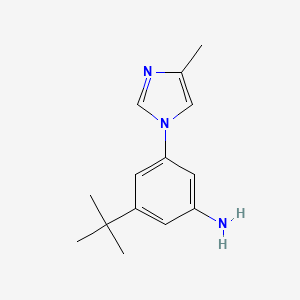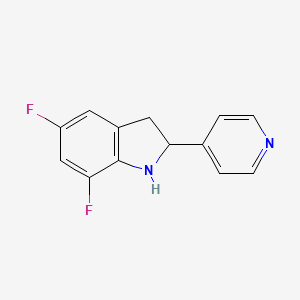
4-(Naphthalen-1-yl)-1h-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-1-yl)-1h-pyrrole-3-carboxylic acid is an organic compound that features a naphthalene ring fused to a pyrrole ring with a carboxylic acid functional group at the 3-position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)-1h-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Naphthalene Substitution: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Naphthalen-1-yl)-1h-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-(Naphthalen-1-yl)-1h-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Naphthalen-1-yl)-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthaleneacetic acid: A compound with a similar naphthalene moiety but different functional groups.
Naphthopyrans: Compounds with a naphthalene ring fused to a pyran ring, exhibiting different chemical properties.
Naphthalen-1-yl-selenyl acetic acid: A derivative with a selenium atom, showing distinct chemical behavior.
Uniqueness
4-(Naphthalen-1-yl)-1h-pyrrole-3-carboxylic acid is unique due to its combination of a naphthalene ring with a pyrrole ring and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
226930-29-6 |
|---|---|
Fórmula molecular |
C15H11NO2 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
4-naphthalen-1-yl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)14-9-16-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9,16H,(H,17,18) |
Clave InChI |
JYTYEYUCZPYEFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CNC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)
![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)


![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)



